BOC-10-AMINODECANOIC ACID BOC-10-AMINODECANOIC ACID
Brand Name: Vulcanchem
CAS No.: 173606-50-3
VCID: VC21540550
InChI: InChI=1S/C15H29NO4/c1-15(2,3)20-14(19)16-12-10-8-6-4-5-7-9-11-13(17)18/h4-12H2,1-3H3,(H,16,19)(H,17,18)
SMILES: CC(C)(C)OC(=O)NCCCCCCCCCC(=O)O
Molecular Formula: C15H29NO4
Molecular Weight: 287.39 g/mol

BOC-10-AMINODECANOIC ACID

CAS No.: 173606-50-3

Cat. No.: VC21540550

Molecular Formula: C15H29NO4

Molecular Weight: 287.39 g/mol

* For research use only. Not for human or veterinary use.

BOC-10-AMINODECANOIC ACID - 173606-50-3

CAS No. 173606-50-3
Molecular Formula C15H29NO4
Molecular Weight 287.39 g/mol
IUPAC Name 10-[(2-methylpropan-2-yl)oxycarbonylamino]decanoic acid
Standard InChI InChI=1S/C15H29NO4/c1-15(2,3)20-14(19)16-12-10-8-6-4-5-7-9-11-13(17)18/h4-12H2,1-3H3,(H,16,19)(H,17,18)
Standard InChI Key DUNPXMOBBKBKHK-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCCCCCCCCC(=O)O
Canonical SMILES CC(C)(C)OC(=O)NCCCCCCCCCC(=O)O

Chemical Identity and Structure

BOC-10-AMINODECANOIC ACID, also known as 10-((tert-Butoxycarbonyl)amino)decanoic acid, is characterized by a 10-carbon aliphatic chain with a carboxylic acid group at one end and an amino group protected by a Boc moiety at the other. This protection strategy is crucial for controlled chemical manipulations in synthesis applications.

Basic Chemical Information

The compound has been thoroughly documented in chemical databases with the following identifiers:

PropertyValue
CAS Number173606-50-3
Molecular FormulaC₁₅H₂₉NO₄
Molecular Weight287.39 g/mol
IUPAC Name10-[(2-methylpropan-2-yl)oxycarbonylamino]decanoic acid
Common Synonyms10-((tert-Butoxycarbonyl)amino)decanoic acid, Boc-10-Adc-OH
InChI KeyDUNPXMOBBKBKHK-UHFFFAOYSA-N
PubChem ID4321832

The compound consists of three major functional components: the carboxylic acid group, the aliphatic chain, and the Boc-protected amino group. This structural arrangement affords it specific chemical reactivity patterns essential for its applications .

Structural Characteristics

The Boc protecting group (tert-butyloxycarbonyl) serves as a protective agent for the amino functionality during chemical reactions. This protection is reversible under acidic conditions, making it particularly valuable in organic synthesis where sequential modifications are required. The 10-carbon aliphatic chain provides a spacer between the functional groups, influencing the compound's physical properties and reactivity profile .

Physical and Chemical Properties

BOC-10-AMINODECANOIC ACID exhibits physical and chemical properties consistent with its structure as a medium-chain, Boc-protected amino acid.

Physical Properties

The compound generally appears as a white to off-white solid at room temperature. Its moderate molecular weight and the presence of both hydrophilic (carboxylic acid, amide) and hydrophobic (aliphatic chain, tert-butyl group) moieties influence its solubility profile.

Chemical Reactivity

The chemical reactivity of BOC-10-AMINODECANOIC ACID is primarily governed by its functional groups:

  • The carboxylic acid group can undergo typical reactions including esterification, amidation, and reduction

  • The Boc-protected amino group remains largely unreactive under basic and neutral conditions

  • Under acidic conditions, the Boc group can be cleaved to reveal the free amine

This selective reactivity pattern makes the compound valuable for controlled chemical transformations in complex synthetic schemes .

Synthesis Methods

The preparation of BOC-10-AMINODECANOIC ACID typically involves the protection of 10-aminodecanoic acid with a Boc group. This can be accomplished through several synthetic approaches, with the most common method utilizing di-tert-butyl dicarbonate (Boc₂O) in basic conditions.

Standard Synthesis Procedure

A well-documented synthesis procedure involves the following steps:

  • Treatment of 10-aminodecanoic acid with sodium hydroxide to form the corresponding salt

  • Reaction with Boc anhydride in a mixture of water and tert-butyl alcohol

  • Acidification and extraction to obtain the final product

ParameterCondition
ReagentsSodium hydroxide, Boc anhydride (di-tert-butyl dicarbonate)
Solvent SystemWater/tert-butyl alcohol
Temperature20°C (room temperature)
Reaction Time24 hours
WorkupAcidification with HCl, extraction with ethyl acetate

This method has been reported to yield the desired product in good to excellent yields .

Applications in Research and Development

BOC-10-AMINODECANOIC ACID finds extensive applications in various scientific fields due to its unique structural features and chemical properties.

Peptide Synthesis

In peptide chemistry, the compound serves as a valuable building block, particularly when a spacer with specific length is required between peptide segments or between a peptide and another functional entity. The Boc protection strategy allows for orthogonal protection schemes in complex peptide synthesis .

Pharmaceutical Research

The compound has significant applications in pharmaceutical development:

  • As an intermediate in the synthesis of bioactive compounds

  • In the preparation of drug delivery systems, particularly those requiring a specific spacer length

  • In prodrug design, where controlled release mechanisms are desired

Bioconjugation Chemistry

The bifunctional nature of BOC-10-AMINODECANOIC ACID makes it suitable for bioconjugation applications:

  • As a linker between biomolecules and surfaces

  • In the preparation of modified proteins and antibodies

  • For attaching fluorescent probes or other detection moieties to biological molecules

Material Science

In material science, the compound can be incorporated into polymer matrices to introduce specific functional groups, potentially enhancing properties such as adhesion, surface reactivity, or biocompatibility .

Hazard TypeStatementClassification
Skin IrritationH315: Causes skin irritationWarning
Eye IrritationH319: Causes serious eye irritationWarning
RespiratoryH335: May cause respiratory irritationWarning

These hazards necessitate appropriate safety measures during handling and use .

Recommended Precautions

The following precautionary measures are advised when working with BOC-10-AMINODECANOIC ACID:

  • Use personal protective equipment including gloves, eye protection, and lab coats

  • Ensure adequate ventilation in the work area

  • Avoid direct contact with skin, eyes, and respiratory passages

  • Follow proper disposal procedures for chemical waste

Specific precautionary statements include P261 (Avoid breathing dust/fumes), P280 (Wear protective gloves/eye protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes) .

Comparative Analysis with Related Compounds

To better understand the significance of BOC-10-AMINODECANOIC ACID, it is valuable to compare it with structurally related compounds.

Comparison with Other Boc-Protected Amino Acids

BOC-10-AMINODECANOIC ACID differs from standard Boc-protected amino acids by its extended carbon chain, which influences its physical properties and applications.

CompoundCarbon Chain LengthMolecular Weight (g/mol)Key Difference
BOC-10-AMINODECANOIC ACID10287.39Standard reference compound
Boc-glycine0175.18Shortest chain, more hydrophilic
Boc-β-alanine2189.21Shorter chain, different reactivity
Boc-6-aminohexanoic acid6245.32Shorter spacer length
Boc-12-aminododecanoic acid12315.46Longer chain, more hydrophobic

The specific chain length of BOC-10-AMINODECANOIC ACID provides a unique balance of properties that makes it suitable for certain applications where neither shorter nor longer chain analogs would be optimal .

Future Research Directions

The versatility of BOC-10-AMINODECANOIC ACID suggests several promising avenues for future research and development.

Advanced Drug Delivery Systems

The compound's structural features make it a promising candidate for developing advanced drug delivery systems, particularly those requiring controlled release mechanisms or specific targeting capabilities. Future research might explore its incorporation into novel formulations for improved pharmacokinetics and reduced side effects.

Biocompatible Materials

In biomaterials research, BOC-10-AMINODECANOIC ACID could be utilized to develop new biocompatible surfaces and materials with tailored properties for medical applications, including implantable devices and tissue engineering scaffolds.

Green Chemistry Approaches

Development of more environmentally friendly synthesis methods for BOC-10-AMINODECANOIC ACID, potentially using enzymatic processes or renewable resources, represents an important direction for sustainable chemistry.

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